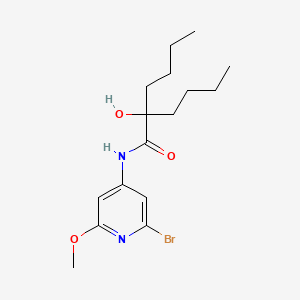
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy group, and a hydroxyhexanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves multiple steps:
Bromination: The starting material, 2-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-6-methoxypyridine.
Amidation: The brominated pyridine is then subjected to amidation with 2-butyl-2-hydroxyhexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include ketones.
Reduction: Products include alkanes.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated pyridine derivatives.
Wirkmechanismus
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the pyridine ring can facilitate binding to these targets, while the hydroxyhexanamide moiety can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methoxypyridine: Lacks the hydroxyhexanamide moiety, making it less versatile in terms of functionalization.
2-Butyl-2-hydroxyhexanoic acid: Lacks the brominated pyridine ring, limiting its potential interactions with biological targets.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H25BrN2O3 |
|---|---|
Molekulargewicht |
373.28 g/mol |
IUPAC-Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide |
InChI |
InChI=1S/C16H25BrN2O3/c1-4-6-8-16(21,9-7-5-2)15(20)18-12-10-13(17)19-14(11-12)22-3/h10-11,21H,4-9H2,1-3H3,(H,18,19,20) |
InChI-Schlüssel |
GQODZFKPVZSNFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


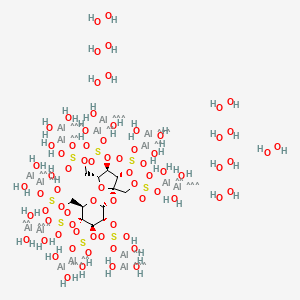
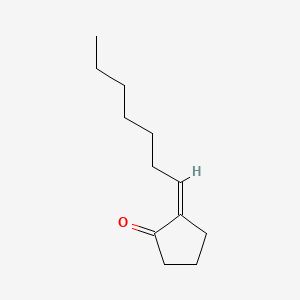
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)

![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
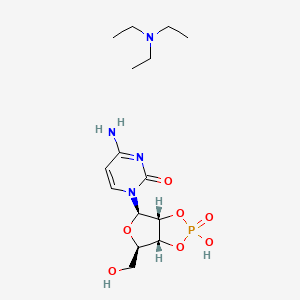
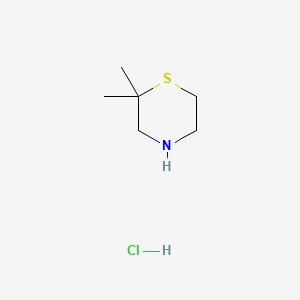
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)

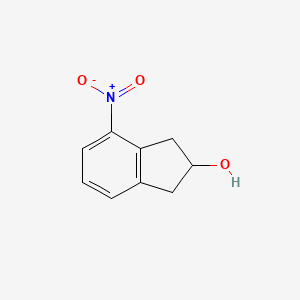
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
